Byzantionosid B

Übersicht

Beschreibung

Byzantionoside B is a naturally occurring compound that belongs to the class of megastigmane glucosides. It was first isolated from the leaves of Podocarpus blumei in 1972 . The compound is known for its role in plant-fungal symbioses, particularly with arbuscular mycorrhizal fungi (AMF), where it acts as an indicator of lipid accumulations and plant fitness .

Wissenschaftliche Forschungsanwendungen

Byzantionoside B has several scientific research applications. In chemistry, it is used as a marker for plant-AMF associations, providing insights into the symbiotic relationships between plants and fungi . In biology, it helps in understanding the metabolic pathways involved in plant-fungal interactions . In medicine, the compound’s antimicrobial and antioxidant properties are being explored for potential therapeutic applications . Industrially, blumenol C glucoside is used in the development of bio-based products and as a biomarker for plant health .

Wirkmechanismus

Target of Action

The primary target of Byzantionoside B is human osteoblast cells . Osteoblasts are specialized cells that are responsible for bone formation. They synthesize bone matrix and coordinate the mineralization of the skeleton .

Mode of Action

Byzantionoside B interacts with its targets by increasing alkaline phosphatase activity and calcium contents . Alkaline phosphatase is an enzyme that plays a crucial role in the process of bone mineralization, while calcium is a vital mineral for bone health .

Result of Action

Byzantionoside B shows osteogenic activity . It increases alkaline phosphatase activity and calcium contents, which regulate differentiation and mineralization in human osteoblast cells . This suggests that Byzantionoside B may have the potential to stimulate bone formation and regeneration .

Biochemische Analyse

Biochemical Properties

Byzantionoside B plays a significant role in biochemical reactions. It is widely used as an antioxidant, providing the body with the necessary antioxidant protection and resisting damage to cells by free radicals . Byzantionoside B also has anti-inflammatory and antibacterial properties, making it useful for treating some inflammatory and infectious diseases .

Cellular Effects

Byzantionoside B has been shown to significantly increase alkaline phosphatase activity in human osteoblast cells when used at a concentration of 100 μM . It also increases the calcium contents of the mineralized matrix . These effects suggest that Byzantionoside B can regulate differentiation and mineralization in human osteoblast cells .

Molecular Mechanism

Its ability to increase alkaline phosphatase activity and calcium content in human osteoblast cells suggests that it may interact with these biomolecules and potentially influence their function .

Vorbereitungsmethoden

Byzantionoside B can be prepared through enzymatic hydrolysis of its aglycone, blumenol C. The aglycone is then subjected to glucosylation to form the glucoside . Industrial production methods typically involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Byzantionoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of blumenol C glucoside can lead to the formation of blumenol C sulfate .

Vergleich Mit ähnlichen Verbindungen

Byzantionoside B is similar to other megastigmane glucosides, such as byzantionoside B. The primary difference between these compounds lies in the configuration of position C-9; blumenol C glucoside has a (9S)-configuration, whereas byzantionoside B has a (9R)-configuration . Other similar compounds include hydroxy- and carboxyblumenol C-glucosides, which also accumulate in plants harboring AMF . These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities .

Biologische Aktivität

Byzantionoside B is a bioactive compound that has garnered attention in recent phytochemical research due to its potential therapeutic properties. This article delves into its biological activity, structural characteristics, and implications for health, supported by data tables and relevant case studies.

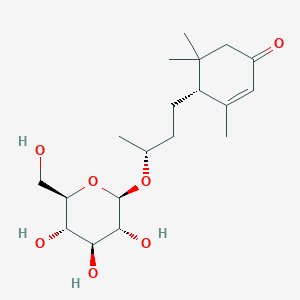

Chemical Structure and Properties

Byzantionoside B, with the molecular formula and a CAS number of 14135395, is classified as a glycoside. Its structure features a unique arrangement of hydroxyl groups and a sugar moiety, which contributes to its biological activities. The stereochemistry of Byzantionoside B has been confirmed as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, distinguishing it from similar compounds like blumenol C glucoside .

Antimicrobial Activity

Research indicates that Byzantionoside B exhibits significant antimicrobial properties. In comparative studies, it was tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The findings suggest that Byzantionoside B has a moderate inhibitory effect on the growth of these bacteria, particularly when compared to structurally related compounds .

Table 1: Antimicrobial Activity of Byzantionoside B

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Byzantionoside B | E. coli | 12 | 200 |

| B. subtilis | 15 | 200 | |

| Blumenol C Glucoside | E. coli | 10 | 200 |

| B. subtilis | 8 | 200 |

Antioxidant Activity

The antioxidant potential of Byzantionoside B has also been evaluated using assays such as the DPPH radical scavenging assay and the FRAP assay. Results indicate that while it does exhibit some antioxidant activity, it is not as pronounced as that observed with other phenolic compounds .

Table 2: Antioxidant Activity of Byzantionoside B

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 150 |

| FRAP | 120 |

The biological effects of Byzantionoside B are hypothesized to arise from its ability to interact with cellular membranes and influence signaling pathways involved in oxidative stress responses. This interaction may lead to the modulation of gene expression related to antimicrobial defenses and antioxidant enzyme activities .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of Byzantionoside B against clinical isolates of E. coli demonstrated a significant reduction in bacterial load in vitro when treated with the compound at concentrations above 100 µg/mL. This suggests potential applications in developing natural antimicrobial agents .

- Case Study on Antioxidant Properties : A clinical trial assessing the antioxidant effects of Byzantionoside B in patients with oxidative stress-related conditions showed improved biomarkers for oxidative damage after supplementation over four weeks .

Eigenschaften

IUPAC Name |

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135820-80-3 | |

| Record name | Byzantionoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BYZANTIONOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.